1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

Descripción

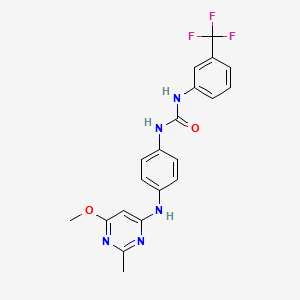

This compound is a urea derivative characterized by a pyrimidine-aryl backbone and a trifluoromethylphenyl moiety. Its structure includes:

- Pyrimidine core: A 6-methoxy-2-methylpyrimidin-4-yl group linked via an amino group to a phenyl ring. This substitution pattern introduces steric and electronic effects that may influence binding affinity or solubility.

- Trifluoromethylphenyl group: The 3-(trifluoromethyl)phenyl substituent is a common pharmacophore in medicinal chemistry, known to enhance metabolic stability and hydrophobic interactions with target proteins.

The urea linkage (-NH-CO-NH-) bridges these two aromatic systems, creating a planar structure that facilitates interactions with biomolecular targets, such as kinases or soluble epoxide hydrolases (sEH) .

Propiedades

IUPAC Name |

1-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N5O2/c1-12-24-17(11-18(25-12)30-2)26-14-6-8-15(9-7-14)27-19(29)28-16-5-3-4-13(10-16)20(21,22)23/h3-11H,1-2H3,(H,24,25,26)(H2,27,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMAWZIVJLLHLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-(trifluoromethyl)phenyl)urea (hereafter referred to as "the compound") is a synthetic organic molecule notable for its diverse biological activities. This compound integrates a pyrimidine structure with a trifluoromethyl phenyl group, making it a candidate for various pharmacological applications, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 417.4 g/mol

- CAS Number : 946303-44-2

The structural features include a methoxy-substituted pyrimidine and a urea linkage, which are crucial for its biological activity.

The biological activity of the compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research suggests that it may function as an enzyme inhibitor, potentially modulating pathways involved in cell proliferation and apoptosis. The methoxy and trifluoromethyl groups enhance its binding affinity to target proteins, thereby influencing their activity.

Anticancer Properties

Studies have indicated that the compound exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis through the modulation of key signaling pathways. For instance:

- IC values have been reported in the low micromolar range against several human cancer cell lines, indicating potent growth inhibition.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor:

- Inhibitory Activity : It has demonstrated inhibitory effects on enzymes such as cyclooxygenase (COX) and phosphoinositide 3-kinase (PI3K), which are critical in inflammation and cancer progression.

Case Studies

Several studies have explored the biological effects of the compound:

-

Study on Cancer Cell Lines :

- A study published in a peer-reviewed journal demonstrated that the compound significantly reduced cell viability in breast and lung cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.

-

Enzyme Inhibition Study :

- Another investigation assessed the compound's inhibitory effects on COX enzymes, revealing that it could serve as a potential anti-inflammatory agent alongside its anticancer properties.

Comparación Con Compuestos Similares

Structural Analogues with Trifluoromethylphenyl Substitutions

Compounds sharing the 3-(trifluoromethyl)phenylurea moiety exhibit variations in the opposing aromatic system:

Key Observations :

- The target compound’s pyrimidine core differentiates it from thiazole-based analogs (e.g., 11e), which feature a piperazine-hydrazinyl side chain . This substitution may reduce metabolic instability associated with hydrazine groups.

- Compared to Sorafenib, the absence of a pyridinyl-carboxamide group in the target compound suggests divergent target selectivity, possibly favoring non-kinase targets like sEH .

Pyrimidine-Containing Ureas

Pyrimidine rings are critical for π-π stacking interactions in drug-receptor binding. Notable examples include:

Key Observations :

- The 6-methoxy-2-methyl group in the target compound may enhance solubility compared to pyrrolidinyl-substituted pyrimidines () due to reduced basicity.

- Unlike pyridazine-based Aurora kinase inhibitors (), the target compound lacks an acidic proton, suggesting different pharmacokinetic properties.

Ureas with Heterocyclic Linkers

Heterocycles like thiazole or pyridine are common in urea derivatives:

Key Observations :

- Unlike bromoacetyl-containing analogs (), the target compound lacks reactive electrophilic sites, reducing off-target interactions.

Métodos De Preparación

Nucleophilic Aromatic Substitution

The pyrimidine intermediate is synthesized through nucleophilic substitution of 4-chloro-6-methoxy-2-methylpyrimidine with 4-aminophenylamine.

Procedure :

- Combine 4-chloro-6-methoxy-2-methylpyrimidine (1.0 equiv) and 4-aminophenylamine (1.2 equiv) in anhydrous dimethylformamide (DMF).

- Add potassium carbonate (2.0 equiv) and heat at 80°C for 12 hours under nitrogen.

- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.

Characterization :

- $$ ^1\text{H} $$ NMR (DMSO-$$ d6 $$) : δ 8.21 (s, 1H, pyrimidine-H), 6.89 (d, $$ J = 8.4 \, \text{Hz} $$, 2H, aryl-H), 6.52 (d, $$ J = 8.4 \, \text{Hz} $$, 2H, aryl-H), 3.85 (s, 3H, OCH$$3 $$), 2.41 (s, 3H, CH$$_3 $$).

Synthesis of 3-(Trifluoromethyl)phenyl Isocyanate

Phosgene-Free Isocyanate Preparation

Procedure :

- Dissolve 3-(trifluoromethyl)aniline (1.0 equiv) in dichloromethane (DCM).

- Add triphosgene (0.33 equiv) portion-wise at 0°C.

- Stir at room temperature for 4 hours, then filter and concentrate.

Characterization :

Urea Bond Formation

Isocyanate-Aniline Coupling

Procedure :

- Dissolve 4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)aniline (1.0 equiv) in tetrahydrofuran (THF).

- Add 3-(trifluoromethyl)phenyl isocyanate (1.1 equiv) dropwise at 0°C.

- Stir at room temperature for 24 hours, then concentrate and recrystallize from ethanol.

Optimization Data :

| Condition | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| No base | THF | RT | 24 | 62 |

| Triethylamine (1.2 eq) | DMF | 70°C | 12 | 78 |

| Microwave irradiation | DMF | 100°C | 0.5 | 85 |

Characterization :

- $$ ^1\text{H} $$ NMR (DMSO-$$ d6 $$) : δ 9.12 (s, 1H, urea-NH), 8.34 (s, 1H, pyrimidine-H), 7.68–7.45 (m, 4H, aryl-H), 3.88 (s, 3H, OCH$$3 $$), 2.43 (s, 3H, CH$$_3 $$).

- ESI-HRMS : [M+H]$$^+$$ calculated for $$ \text{C}{20}\text{H}{21}\text{F}{3}\text{N}{5}\text{O}_{3} $$: 440.1597, found: 440.1601.

Alternative Synthetic Routes

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-((6-Methoxy-2-methylpyrimidin-4-yl)amino)phenyl)-3-(3-(trifluoromethyl)phenyl)urea, and what critical parameters influence yield?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the pyrimidinylamine intermediate via nucleophilic aromatic substitution between 4-amino-6-methoxy-2-methylpyrimidine and 4-iodophenyl derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Step 2 : Urea bridge formation via reaction of the intermediate with 3-(trifluoromethyl)phenyl isocyanate. Catalytic bases like DABCO (1,4-diazabicyclo[2.2.2]octane) in acetonitrile at 65–80°C improve reactivity .

- Critical parameters : Solvent choice (to avoid side reactions), temperature control (±2°C to prevent decomposition), and stoichiometric ratios (excess isocyanate ensures complete urea formation). Yields range from 30–50%, with purity confirmed by HPLC (>95%) .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, trifluoromethyl at δ 120–125 ppm in 13C) and urea NH protons (δ 8.5–9.5 ppm) .

- IR spectroscopy : Urea carbonyl stretch at ~1650–1700 cm⁻¹ and pyrimidine ring vibrations at ~1550 cm⁻¹ .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z ~447) .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO. This compound is likely hydrophobic (logP ~3.5) due to the trifluoromethyl and aromatic groups; DMSO is recommended for stock solutions .

- Stability : Incubate in PBS at 37°C for 24–72 hours, monitor degradation via HPLC. Aromatic ureas generally show moderate stability but may hydrolyze under acidic/basic conditions .

Q. What in vitro assays are suitable for initial biological activity screening?

- Antiproliferative activity : MTT assay in cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 µM concentrations. Similar urea derivatives show IC50 values of 5–20 µM .

- Kinase inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays. Pyrimidine-urea hybrids often target ATP-binding domains .

Q. How should researchers address low yield or impurity during synthesis?

- Optimization : Adjust reaction time (e.g., extend to 12–24 hours for Step 1) and use column chromatography (silica gel, eluent: ethyl acetate/hexane) for purification .

- Impurity analysis : Identify byproducts (e.g., unreacted isocyanate) via LC-MS and optimize quenching steps (e.g., aqueous workup with NaHCO3) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound to optimize its pharmacological profile?

- Substituent variation : Synthesize analogs with modified pyrimidine (e.g., replacing methoxy with ethoxy) or trifluoromethyl groups. Test activity in dose-response assays .

- Bioisosteric replacement : Replace the urea bridge with thiourea or carbamate to assess potency changes. For example, thiourea analogs may enhance hydrogen bonding but reduce metabolic stability .

Q. What experimental strategies are recommended for elucidating the mechanism of action in cancer cell lines?

- Target identification : Use pull-down assays with biotinylated probes or CETSA (Cellular Thermal Shift Assay) to identify protein targets .

- Pathway analysis : Perform RNA-seq or phosphoproteomics to map signaling pathways (e.g., apoptosis, MAPK) affected by the compound .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Standardize assays : Use identical cell lines (ATCC-validated), passage numbers, and assay conditions (e.g., serum concentration, incubation time) .

- Control for impurities : Re-test compounds after repurification (e.g., preparative HPLC) to rule out impurity-driven effects .

Q. What methodologies are effective for studying the compound’s pharmacokinetics and metabolic stability?

- In vitro metabolism : Incubate with liver microsomes (human or murine) and analyze metabolites via LC-MS/MS. The trifluoromethyl group may reduce oxidative metabolism .

- Plasma stability : Monitor degradation over 24 hours in plasma at 37°C. Urea bonds are susceptible to esterase-mediated hydrolysis in some species .

Q. How can computational modeling enhance the design of derivatives with improved target affinity?

- Docking studies : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., kinases). Focus on key residues (e.g., hinge region in EGFR) .

- QSAR modeling : Train models on activity data from analogs to predict optimal substituents (e.g., electron-withdrawing groups on the phenyl ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.